molecular formula C13H8BrNO3 B12441705 (2-Bromo-5-nitrophenyl)(phenyl)methanone

(2-Bromo-5-nitrophenyl)(phenyl)methanone

Cat. No.: B12441705
M. Wt: 306.11 g/mol
InChI Key: PFGHUOHNFIYAFF-UHFFFAOYSA-N
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Description

(2-Bromo-5-nitrophenyl)(phenyl)methanone is an aromatic compound with the molecular formula C₁₃H₈BrNO₃ It is characterized by the presence of a bromine atom and a nitro group attached to a phenyl ring, which is further connected to a methanone group

Properties

Molecular Formula

C13H8BrNO3

Molecular Weight

306.11 g/mol

IUPAC Name

(2-bromo-5-nitrophenyl)-phenylmethanone

InChI

InChI=1S/C13H8BrNO3/c14-12-7-6-10(15(17)18)8-11(12)13(16)9-4-2-1-3-5-9/h1-8H

InChI Key

PFGHUOHNFIYAFF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromo-5-nitrophenyl)(phenyl)methanone typically involves the bromination and nitration of phenylmethanone derivatives. One common method includes the bromination of 2-bromo phenol followed by nitration to introduce the nitro group. The reaction conditions often involve the use of bromine and nitric acid under controlled temperatures to ensure selective substitution .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: (2-Bromo-5-nitrophenyl)(phenyl)methanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation to form different oxidation states of the phenyl ring.

Common Reagents and Conditions:

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

    Substitution: Formation of various substituted phenylmethanone derivatives.

    Reduction: Formation of (2-Amino-5-nitrophenyl)(phenyl)methanone.

    Oxidation: Formation of oxidized phenylmethanone derivatives.

Scientific Research Applications

(2-Bromo-5-nitrophenyl)(phenyl)methanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2-Bromo-5-nitrophenyl)(phenyl)methanone involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to specific targets. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

  • (2-Bromo-5-nitrophenyl)(phenyl)methanone
  • (2-Amino-5-nitrophenyl)(phenyl)methanone
  • (2-Bromo-5-methoxyphenyl)(phenyl)methanone

Comparison:

  • (2-Bromo-5-nitrophenyl)(phenyl)methanone is unique due to the presence of both bromine and nitro groups, which confer distinct chemical reactivity and biological activity.
  • (2-Amino-5-nitrophenyl)(phenyl)methanone has an amino group instead of a bromine atom, which alters its chemical properties and potential applications.
  • (2-Bromo-5-methoxyphenyl)(phenyl)methanone contains a methoxy group, which affects its solubility and reactivity compared to the nitro group.

Biological Activity

(2-Bromo-5-nitrophenyl)(phenyl)methanone is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a bromo and nitro substituent on the phenyl ring, which are critical for its biological interactions. The presence of these groups enhances its reactivity and ability to interact with various biological targets.

The biological activity of (2-Bromo-5-nitrophenyl)(phenyl)methanone is primarily attributed to its interactions with specific enzymes and receptors. The bromine and nitro groups facilitate binding interactions, while the phenyl ring contributes to hydrophobic interactions with target proteins. This compound has been investigated for its role as a biochemical probe to study enzyme activities and protein interactions.

Biological Activity Overview

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, which may include proteases and kinases. Its structure suggests that it could act as a reversible inhibitor, modulating enzyme activity through competitive or non-competitive mechanisms.
  • Anticancer Properties : Preliminary studies indicate that (2-Bromo-5-nitrophenyl)(phenyl)methanone may exhibit anticancer activity by inducing apoptosis in cancer cells. The mechanism involves the activation of caspase pathways, leading to programmed cell death .
  • Antimicrobial Activity : The compound has also been explored for its antimicrobial properties, showing efficacy against certain bacterial strains. The presence of electron-withdrawing groups like bromine enhances its bacteriostatic effects .

Case Study 1: Anticancer Activity

In a study evaluating the anticancer potential of various compounds, (2-Bromo-5-nitrophenyl)(phenyl)methanone was tested against several cancer cell lines. The results indicated significant cytotoxicity, with an IC50 value demonstrating effective inhibition of cell proliferation. The study highlighted the importance of substituents on the phenyl ring in enhancing antiproliferative activity .

Case Study 2: Enzyme Interaction Profiling

A profiling study involving over 900 chemicals assessed their interaction with various enzymatic targets. (2-Bromo-5-nitrophenyl)(phenyl)methanone was included in this analysis, revealing promising inhibitory effects on several key enzymes involved in metabolic pathways. This highlights its potential utility in drug development for metabolic disorders .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the phenyl ring significantly influence the biological activity of (2-Bromo-5-nitrophenyl)(phenyl)methanone. For instance:

  • Bromine Substitution : Enhances binding affinity and selectivity towards certain enzyme targets.
  • Nitro Group : Plays a crucial role in modulating the electronic properties of the molecule, affecting its reactivity and interaction profiles.
SubstituentEffect on ActivityComment
BromineIncreases potencyEnhances enzyme binding
NitroModulates reactivityInfluences electronic properties

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